MT-802

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

MT-802 is a small molecule being investigated in scientific research for its potential as a PROTAC (Proteolysis-Targeting Chimera) []. PROTACs are a novel class of drugs that work by hijacking the body's natural protein degradation machinery to eliminate unwanted proteins.

Mechanism of Action

MT-802 is designed to target Bruton's tyrosine kinase (BTK), a protein involved in B-cell signaling and function. MT-802 has two key components linked together by a spacer molecule []:

- BTK binding moiety: This portion of the molecule binds specifically to BTK.

- E3 ligase ligand: This section recruits an E3 ubiquitin ligase, an enzyme complex that tags proteins for degradation by the proteasome, a cellular machinery that breaks down proteins [].

When MT-802 binds to BTK, it brings the protein in close proximity to the E3 ligase. The E3 ligase then attaches a ubiquitin molecule to BTK, marking it for destruction. The proteasome subsequently degrades the BTK protein, effectively reducing its levels in the cell [].

Potential Applications

The ability of MT-802 to degrade BTK makes it a potential therapeutic candidate for diseases where BTK plays a role, such as:

- Autoimmune diseases: BTK signaling is important for B-cell function, and B cells can contribute to autoimmune disorders like rheumatoid arthritis and lupus []. By degrading BTK, MT-802 could potentially dampen B-cell activity and alleviate autoimmune symptoms.

- Cancers: BTK signaling is also involved in the growth and survival of some cancer cells, particularly B-cell malignancies like chronic lymphocytic leukemia (CLL) []. MT-802 could be explored as a potential treatment for these cancers by targeting and eliminating BTK-dependent cancer cells.

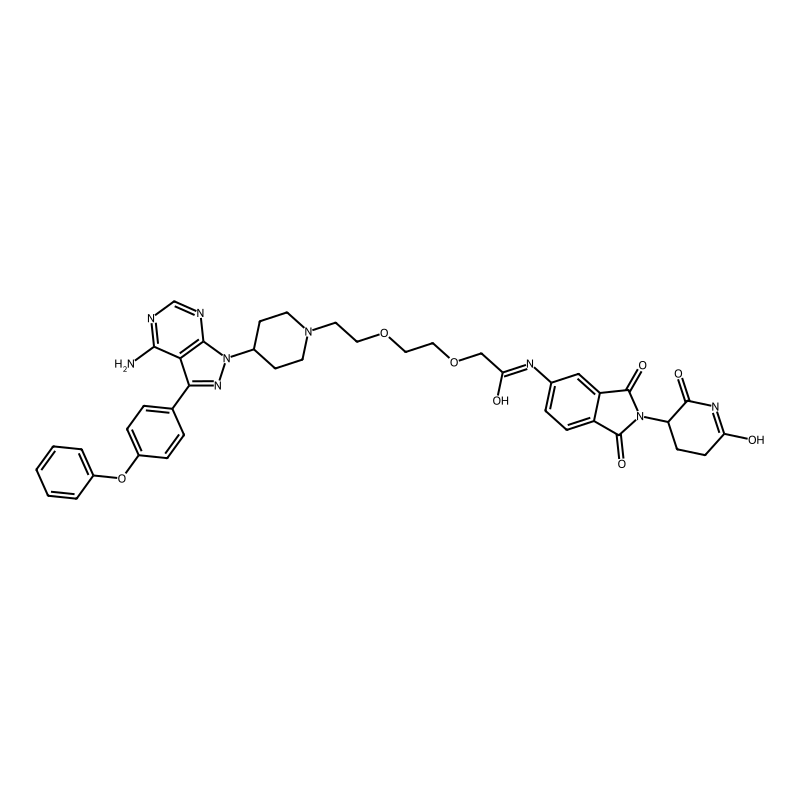

MT-802 is a novel compound classified as a proteolysis-targeting chimera (PROTAC) that specifically targets Bruton's tyrosine kinase (BTK) for degradation. It is particularly notable for its ability to inhibit the C481S mutant form of BTK, which is associated with resistance to traditional BTK inhibitors like ibrutinib. The molecular formula of MT-802 is C41H41N9O8, and it has a CAS Registry Number of 2231744-29-7. This compound is currently in the preclinical stage of development and is being investigated primarily for its therapeutic potential in treating neoplasms, particularly chronic phase chronic myeloid leukemia and other hematological malignancies .

- MT-802's structure combines two key elements: a BTK-binding moiety and a cereblon ligand [, ]. Cereblon is a protein that recruits other proteins for degradation by the proteasome, a cellular complex that breaks down proteins [, ].

- When MT-802 binds to BTK, the cereblon ligand moiety simultaneously interacts with cereblon. This bridges the gap between BTK and the proteasome, leading to BTK degradation [, ].

- By reducing BTK levels, MT-802 has the potential to inhibit the growth and survival of CLL cells [, ].

- As MT-802 is a relatively new compound, detailed information on its safety profile is limited [].

- Further research is needed to determine its potential side effects, interactions with other drugs, and long-term effects [].

Current Research

- Studies suggest that MT-802 is a potent BTK degrader with good in vitro activity against CLL cells, particularly those with C481S mutation [, , ].

- C481S mutation hinders the effectiveness of some existing BTK inhibitor drugs, making MT-802 a potential alternative for these patients [, ].

- However, in vivo (live animal) studies and clinical trials are still needed to evaluate the safety and efficacy of MT-802 for CLL treatment [, , ].

Please note:

- The information provided is for general knowledge purposes only and does not constitute medical advice.

- Always consult with a qualified healthcare professional for diagnosis and treatment.

MT-802 exhibits significant biological activity by promoting the degradation of BTK in various cell lines, including NAMALWA cells and primary X-linked agammaglobulinemia cells. At concentrations ranging from 10 to 250 nM, MT-802 effectively induces BTK degradation, demonstrating its potency as a therapeutic agent against BTK-related pathologies . The compound's activity is particularly relevant in contexts where traditional inhibitors fail due to resistance mutations.

The synthesis of MT-802 involves a multi-step process that integrates organic synthesis techniques to create the PROTAC structure. Key steps include:

- Synthesis of BTK Inhibitor: The initial step involves creating a small molecule that specifically inhibits BTK.

- Cereblon Ligand Coupling: The next step entails attaching a cereblon ligand to the BTK inhibitor, which is crucial for recruiting the E3 ligase necessary for protein degradation.

- Purification and Characterization: Following synthesis, MT-802 undergoes purification processes such as chromatography to ensure high purity levels before characterization using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy .

MT-802 holds promise in several therapeutic areas, particularly in oncology. Its primary applications include:

- Treatment of Hematological Malignancies: Specifically targeting B-cell lymphomas and chronic myeloid leukemia.

- Overcoming Drug Resistance: By targeting the C481S mutant form of BTK, MT-802 may provide an effective treatment option for patients who have developed resistance to existing therapies like ibrutinib .

Interaction studies involving MT-802 focus on its mechanism of action as a BTK degrader. These studies demonstrate that MT-802 effectively binds to both BTK and cereblon, leading to ubiquitination and degradation of BTK within cells. Research indicates that this dual-binding mechanism enhances its efficacy compared to traditional inhibitors that only block BTK activity without promoting its degradation .

Several compounds share similarities with MT-802 in terms of their mechanism or target specificity. Below is a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Ibrutinib | BTK inhibitor | First-in-class irreversible inhibitor |

| Acalabrutinib | Selective BTK inhibitor | Designed to minimize off-target effects |

| ARQ 531 | Dual inhibitor of BTK and other kinases | Targets multiple pathways involved in B-cell signaling |

| MT-802 | PROTAC-induced degradation of BTK | Unique ability to degrade resistant mutant forms |

MT-802 stands out due to its innovative PROTAC design, which not only inhibits but also degrades the target protein, making it potentially more effective in overcoming resistance seen with traditional inhibitors .

The formation of the ternary complex between Bruton's tyrosine kinase, 2-(2-(2-(4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)acetamide, and cereblon represents a critical mechanistic step in targeted protein degradation [3] [6]. The heterobifunctional compound 2-(2-(2-(4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)acetamide consists of a Bruton's tyrosine kinase-targeting warhead connected via a polyethylene glycol linker to a cereblon-recruiting ligand derived from pomalidomide [3]. This molecular architecture enables simultaneous engagement of both the target protein and the E3 ubiquitin ligase within a single molecular framework [8].

The ternary complex assembly process involves initial binary complex formation between 2-(2-(2-(4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)acetamide and either Bruton's tyrosine kinase or cereblon, followed by recruitment of the remaining component [11]. Biochemical assays using time-resolved fluorescence resonance energy transfer have demonstrated that 2-(2-(2-(4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)acetamide binds to Bruton's tyrosine kinase with micromolar affinity while maintaining comparable binding to cereblon through its pomalidomide-derived ligand [11]. The resulting ternary complex exhibits enhanced stability through induced protein-protein interactions between Bruton's tyrosine kinase and cereblon that would not occur in the absence of the proteolysis targeting chimera [10].

| Component | Binding Affinity (IC50) | Role in Complex | Complex Stability |

|---|---|---|---|

| Bruton's Tyrosine Kinase | ~2-3 μM | Target Protein | Enhanced by Protein-Protein Interactions |

| 2-(2-(2-(4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)acetamide | N/A (Bifunctional) | Bridging Molecule | Facilitates Formation |

| Cereblon Complex | ~1-11 μM | E3 Ligase | Reduced by Bruton's Tyrosine Kinase Presence |

The structural basis for ternary complex formation involves the positioning of Bruton's tyrosine kinase in close proximity to the cereblon E3 ligase machinery [14]. Cryo-electron microscopy studies of similar proteolysis targeting chimera-mediated complexes have revealed that the spatial organization within the ternary complex is critical for productive ubiquitination [14]. The polyethylene glycol linker in 2-(2-(2-(4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)acetamide provides sufficient flexibility to accommodate the geometric requirements for optimal protein positioning while maintaining the necessary rigidity for stable complex formation [3].

Ubiquitination Cascade Initiation and Proteasomal Targeting

The ubiquitination cascade initiated by the Bruton's tyrosine kinase-2-(2-(2-(4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)acetamide-cereblon ternary complex follows the canonical E1-E2-E3 enzymatic pathway [12] [16]. Upon ternary complex formation, the cereblon E3 ligase becomes activated as part of the Cullin 4-RING ubiquitin ligase complex, which includes DDB1, CUL4, and ROC1 subunits [8]. The E1 ubiquitin-activating enzyme first forms a thioester bond with ubiquitin in an adenosine triphosphate-dependent manner, subsequently transferring the activated ubiquitin to an E2 conjugating enzyme [16] [33].

The cereblon-containing E3 ligase complex then facilitates the transfer of ubiquitin from the E2 enzyme to specific lysine residues on Bruton's tyrosine kinase [8] [12]. Research has demonstrated that 2-(2-(2-(4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)acetamide-mediated degradation requires functional proteasome and NEDD8-activating enzyme activity, confirming the dependence on the ubiquitin-proteasome system [8]. Proteasome inhibitors such as bortezomib and NEDD8-activating enzyme inhibitors like MLN-4924 completely prevent Bruton's tyrosine kinase degradation, validating the mechanistic pathway [8] [19].

The polyubiquitination process involves the sequential addition of multiple ubiquitin molecules to form K48-linked polyubiquitin chains, which serve as degradation signals recognized by the 26S proteasome [12] [33]. Studies using mass spectrometry have identified specific lysine residues on Bruton's tyrosine kinase that serve as ubiquitination sites when targeted by 2-(2-(2-(4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)acetamide [14]. The ubiquitination efficiency depends on the accessibility of these lysine residues within the ternary complex and the optimal positioning of the E2-ubiquitin conjugate relative to the target protein [14].

| Ubiquitination Step | Enzyme Involved | Mechanism | Energy Requirement |

|---|---|---|---|

| Ubiquitin Activation | E1 (UBA1) | Thioester Bond Formation | Adenosine Triphosphate |

| Ubiquitin Conjugation | E2 (UBE2G1/UBE2R1) | Transthiolation Reaction | None |

| Ubiquitin Ligation | E3 (Cereblon Complex) | Lysine Targeting | None |

| Chain Elongation | E2/E3 Cooperation | K48-Linked Polyubiquitin | None |

The 26S proteasome recognition of polyubiquitinated Bruton's tyrosine kinase occurs through specific ubiquitin receptors within the regulatory particle [33]. Once recognized, the target protein is unfolded and translocated into the catalytic 20S core particle, where multiple proteases degrade the protein into small peptides [12]. The ubiquitin molecules are recycled by deubiquitinating enzymes, while 2-(2-(2-(4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)acetamide is released to catalyze additional degradation cycles [33].

Cooperativity Effects in Ternary Complex Stability

Cooperativity effects play a fundamental role in determining the thermodynamic stability and kinetic properties of the Bruton's tyrosine kinase-2-(2-(2-(4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)acetamide-cereblon ternary complex [11] [18]. Experimental evidence demonstrates negative cooperativity in this system, where the presence of Bruton's tyrosine kinase reduces the binding affinity of 2-(2-(2-(4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)acetamide for cereblon [11]. The cooperativity factor (α) has been measured to range from 0.05 to 0.74 depending on Bruton's tyrosine kinase protein concentrations, indicating substantial negative cooperativity [11].

The negative cooperativity observed in the Bruton's tyrosine kinase-2-(2-(2-(4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)acetamide-cereblon system suggests that ternary complex formation involves conformational changes that reduce the individual binding affinities [18] [20]. Mathematical modeling of cooperativity effects indicates that while negative cooperativity decreases the thermodynamic stability of the ternary complex, it may actually enhance degradation efficiency under certain conditions by facilitating rapid complex dissociation and proteolysis targeting chimera recycling [18] [20].

| Cooperativity Parameter | Value Range | Effect on Complex | Degradation Impact |

|---|---|---|---|

| α Factor (Bruton's Tyrosine Kinase presence) | 0.05-0.74 | Negative Cooperativity | Enhanced Recycling |

| Ternary Complex Stability | Reduced | Faster Dissociation | Improved Catalysis |

| Binding Affinity Modulation | 3-20 fold reduction | Decreased Individual Affinities | Maintained Degradation |

| Protein-Protein Interactions | Induced | Novel Interfaces | Stabilizing Effect |

The molecular basis of cooperativity in this system involves induced protein-protein interactions between Bruton's tyrosine kinase and cereblon that do not exist in isolation [10] [11]. These novel protein interfaces contribute to ternary complex stability while simultaneously altering the binding sites for 2-(2-(2-(4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)acetamide on both proteins [10]. The balance between stabilizing protein-protein interactions and destabilizing ligand binding changes creates a dynamic equilibrium that favors productive ubiquitination while allowing efficient proteolysis targeting chimera turnover [18].

Kinetic studies have revealed that cooperativity effects influence both the formation and dissociation rates of the ternary complex [20]. The negative cooperativity reduces the apparent binding affinity but may accelerate the overall degradation process by preventing overly stable complex formation that could inhibit catalytic turnover [18] [20]. This phenomenon explains why 2-(2-(2-(4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)acetamide maintains high degradation efficiency despite exhibiting negative cooperativity in ternary complex formation [11].

Differential Binding Kinetics: Wild-Type vs. C481S Mutant Bruton's Tyrosine Kinase

The differential binding kinetics between wild-type and C481S mutant Bruton's tyrosine kinase represent a critical advantage of 2-(2-(2-(4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)acetamide compared to covalent inhibitors like ibrutinib [6] [27]. The C481S mutation, which occurs in greater than 80% of chronic lymphocytic leukemia patients developing ibrutinib resistance, eliminates the cysteine residue required for covalent binding [21] [22]. In contrast, 2-(2-(2-(4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)acetamide utilizes non-covalent interactions and therefore retains equivalent potency against both wild-type and C481S mutant Bruton's tyrosine kinase [6] [27].

Biochemical analysis demonstrates that 2-(2-(2-(4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)acetamide achieves greater than 99% degradation at nanomolar concentrations for both wild-type and C481S mutant Bruton's tyrosine kinase [6] [27]. This contrasts sharply with ibrutinib, which shows a 74-fold reduction in potency against the C481S mutant due to loss of covalent engagement [25]. The maintained degradation efficiency of 2-(2-(2-(4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)acetamide against resistant mutants validates the therapeutic potential of proteolysis targeting chimera technology for overcoming acquired drug resistance [6].

| Bruton's Tyrosine Kinase Variant | Binding Mode | Degradation IC50 (nM) | Maximum Degradation (%) | Resistance to Ibrutinib |

|---|---|---|---|---|

| Wild-Type | Non-covalent | 1.0 | >99 | No |

| C481S Mutant | Non-covalent | 1.0 | >99 | Yes (>80-fold reduced sensitivity) |

The molecular basis for equivalent binding kinetics involves the non-covalent interaction mechanism employed by the Bruton's tyrosine kinase-targeting warhead in 2-(2-(2-(4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)acetamide [3] [6]. Unlike ibrutinib, which requires the C481 cysteine for irreversible binding, 2-(2-(2-(4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)acetamide engages Bruton's tyrosine kinase through reversible interactions that are not affected by the serine substitution [25] [27]. This fundamental difference in binding mechanism explains the retained activity against resistance mutations.

Kinetic studies reveal that 2-(2-(2-(4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)acetamide maintains similar binding kinetics and ternary complex formation rates with both wild-type and C481S mutant Bruton's tyrosine kinase [25]. The degradation half-life and maximum degradation levels remain consistent across both variants, demonstrating that the C481S mutation does not impair the proteolysis targeting chimera mechanism [6] [27]. In cells isolated from chronic lymphocytic leukemia patients harboring the C481S mutation, 2-(2-(2-(4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)acetamide successfully reduces phosphorylated Bruton's tyrosine kinase levels where ibrutinib fails [6].

Medicinal technology eight zero two represents a proteolysis targeting chimera that exemplifies the successful marriage of reversible Bruton tyrosine kinase inhibition with cereblon-mediated protein degradation [1] [2]. The initial synthetic design strategy centered on the conjugation of a non-covalent Bruton tyrosine kinase binding moiety with pomalidomide through a carefully engineered polyethylene glycol linker system [1] [2].

The Bruton tyrosine kinase targeting warhead in medicinal technology eight zero two differs fundamentally from ibrutinib in its mechanism of action. While ibrutinib functions as a covalent irreversible inhibitor through its Michael acceptor acrylamide group that forms a covalent bond with cysteine four hundred eighty-one, medicinal technology eight zero two employs a reversible binding scaffold derived from three-(four-phenoxyphenyl)-one-hydrogen-pyrazolo[three,four-d]pyrimidin-four-amine [1] [2] [3]. This design choice was strategically motivated by the need to overcome ibrutinib resistance mechanisms, particularly the cysteine four hundred eighty-one to serine mutation that renders covalent inhibitors ineffective [3].

| Chemical Property | Value |

|---|---|

| Molecular Weight | 787.82 Da |

| Molecular Formula | C₄₁H₄₁N₉O₈ |

| CAS Number | 2231744-29-7 |

| Canonical SMILES | O=C(NC1=CC2=C(C(N(C(CC3)C(NC3=O)=O)C2=O)=O)C=C1)COCCOCCN4CCC(N5N=C(C6=CC=C(OC7=CC=CC=C7)C=C6)C8=C(N)N=CN=C85)CC4 |

| Solubility (DMSO) | 100 mg/mL (126.93 mM) |

| Storage Temperature | -20°C |

Linker Engineering Strategies for Enhanced Proteasomal Engagement

The optimization of linker architecture represents a critical determinant of proteolysis targeting chimera efficacy, with medicinal technology eight zero two employing an eight-atom polyethylene glycol spacer that connects the Bruton tyrosine kinase warhead to the cereblon recruitment element [2] [4]. Systematic structure-activity relationship studies have demonstrated that linker length profoundly influences ternary complex formation and subsequent protein degradation efficiency [4] [5].

Linker engineering strategies encompass multiple design parameters including length, flexibility, hydrophilicity, and attachment point optimization [5] [6]. For Bruton tyrosine kinase targeting proteolysis targeting chimeras, linker lengths below eleven atoms typically result in steric clashes that prevent productive ternary complex formation between Bruton tyrosine kinase and cereblon [4]. Conversely, excessively long linkers may fail to bring the target protein and ubiquitin ligase into optimal proximity for ubiquitin transfer [5].

The polyethylene glycol linker architecture in medicinal technology eight zero two provides several advantages: enhanced aqueous solubility, reduced molecular rigidity allowing conformational adaptation, and minimal interference with protein-protein interactions [5] [6]. The ether linkages within the polyethylene glycol chain contribute to metabolic stability compared to ester or amide bonds, while maintaining appropriate pharmacokinetic properties [2].

| Linker Parameter | Medicinal Technology Eight Zero Two | Optimal Range |

|---|---|---|

| Atom Count | 8 atoms | 11-18 atoms |

| Chemistry | Polyethylene glycol | PEG/alkyl hybrid |

| Attachment Point | C5 phthalimide | C4/C5 phthalimide |

| Flexibility | High | Moderate-High |

Advanced linker optimization strategies have explored rigidification approaches to enhance binding cooperativity and reduce entropic penalties [6] [7]. Incorporation of conformationally constrained elements such as cyclohexyl rings, piperazine scaffolds, or alkyne units can improve pharmacokinetic properties while maintaining degradation potency [6] [7]. Additionally, the introduction of hydrogen bond donors or acceptors within the linker can facilitate stabilizing interactions within the ternary complex [8].

Cereblon Ligand Modifications: Phthalimide versus Lenalidomide Derivatives

The cereblon recruitment component of medicinal technology eight zero two utilizes pomalidomide as the foundational scaffold, representing one of the most extensively validated cereblon ligands for proteolysis targeting chimera applications [1] [9]. The structural relationship between pomalidomide and lenalidomide centers on the presence or absence of a carbonyl group within the phthalimide ring system, with pomalidomide containing a complete phthalimide moiety while lenalidomide features a reduced isoindolinone structure [10] [11].

Cereblon binding affinity studies reveal that pomalidomide demonstrates superior potency compared to lenalidomide for most neosubstrate recruitment applications [10] [12]. The additional amino group at the four-position of pomalidomide enhances cereblon binding through hydrogen bonding interactions within the tri-tryptophan pocket [13] [14]. This structural modification contributes to the ten-fold greater potency of pomalidomide compared to lenalidomide in tumor necrosis factor-alpha inhibition assays [12].

| Cereblon Ligand | Binding Affinity | Neosubstrate Selectivity | Clinical Status |

|---|---|---|---|

| Pomalidomide | High | IKZF1/IKZF3 > CK1α | FDA approved |

| Lenalidomide | Moderate | CK1α > IKZF1/IKZF3 | FDA approved |

| Six-fluoro-pomalidomide | Enhanced | Selective IKZF1/IKZF3 | Investigational |

| Thalidomide | Low | Limited selectivity | FDA approved |

Recent medicinal chemistry efforts have focused on modifying the phthalimide ring to reduce off-target zinc finger protein degradation while maintaining on-target cereblon engagement [9] [15]. Substitutions at the C5 position of the phthalimide ring have proven particularly effective in minimizing undesired neosubstrate recruitment [9]. Six-fluoro-pomalidomide derivatives demonstrate enhanced selectivity for therapeutically relevant targets such as Ikaros and Aiolos while avoiding degradation of developmentally important zinc finger proteins [10].

The attachment point for linker conjugation significantly influences both binding affinity and selectivity profiles [9] [15]. C4-linked pomalidomide derivatives typically retain strong cereblon binding but may exhibit altered neosubstrate preferences compared to C5-linked analogs [9]. The choice between C4 and C5 attachment must be optimized for each specific target protein to achieve optimal degradation efficiency [15].

Structure-Activity Relationship of Bruton Tyrosine Kinase-Degrading Proteolysis Targeting Chimeras

The structure-activity relationship profile of medicinal technology eight zero two and related Bruton tyrosine kinase degraders reveals several critical design principles that govern degradation potency and selectivity [1] [3] [16]. The reversible Bruton tyrosine kinase binding domain maintains nanomolar affinity for both wild-type and mutant forms of Bruton tyrosine kinase, including the clinically relevant C481S variant that confers ibrutinib resistance [3].

| Structure-Activity Parameter | Medicinal Technology Eight Zero Two | Structure-Activity Relationship Impact |

|---|---|---|

| DC₅₀ (BTK degradation) | 1-9.1 nM | Optimal warhead affinity |

| Dₘₐₓ (Maximum degradation) | 99% | Complete target knockdown |

| Time to degradation | 1-4 hours | Rapid onset of action |

| Concentration for complete degradation | 250 nM | High potency |

| Target selectivity | Higher than ibrutinib | Reduced off-target effects |

The phenoxyphenyl pyrazolopyrimidine scaffold provides the requisite binding affinity and selectivity for Bruton tyrosine kinase recognition [1] [3]. Kinome selectivity profiling demonstrates that medicinal technology eight zero two binds fewer off-target kinases compared to ibrutinib, suggesting improved therapeutic index potential [3]. This enhanced selectivity stems from the absence of the reactive acrylamide group that contributes to ibrutinib promiscuity across cysteine-containing kinases [3].

Systematic evaluation of cereblon ligand modifications has revealed that pomalidomide-based constructs consistently outperform von Hippel-Lindau-recruiting alternatives for Bruton tyrosine kinase degradation [2] [17]. Von Hippel-Lindau-based proteolysis targeting chimeras targeting Bruton tyrosine kinase exhibit significantly reduced degradation efficiency, with DC₅₀ values exceeding one hundred nanomolar and maximum degradation levels below fifty percent [2]. This E3 ligase-dependent activity profile suggests that productive ternary complex formation requires specific geometric arrangements that are optimally achieved through cereblon recruitment [2].

Pharmacokinetic optimization efforts have identified structural modifications that dramatically improve in vivo suitability while maintaining cellular potency [2]. Replacement of amide linkages with ether connections between the linker and cereblon ligand (compound SJF608) resulted in fourteen-fold improvement in clearance (102 versus 1662 mL/min/kg) and thirteen-fold enhancement in half-life (1.62 versus 0.119 hours) [2]. Further optimization through lenalidomide-based cereblon recruitment (compound SJF620) achieved additional improvements in pharmacokinetic parameters, including forty-fold reduction in clearance (40.8 mL/min/kg) and forty-fold increase in exposure (405 versus 10.2 min×ng/mL) [2].

The correlation between ternary complex stability and degradation efficiency has been established through time-resolved fluorescence resonance energy transfer studies [4]. Longer linker constructs that facilitate productive Bruton tyrosine kinase-cereblon proximity exhibit enhanced degradation potency, while shorter linkers that prevent optimal protein-protein interactions show diminished activity [4]. This relationship emphasizes the importance of linker optimization as a primary determinant of proteolysis targeting chimera efficacy [4] [5].